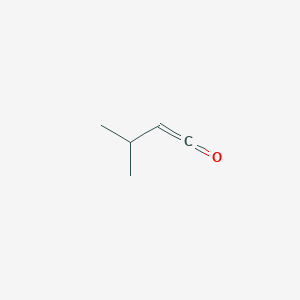

3-Methylbut-1-en-1-one

Description

Structure

3D Structure

Propriétés

Numéro CAS |

69009-29-6 |

|---|---|

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

InChI |

InChI=1S/C5H8O/c1-5(2)3-4-6/h3,5H,1-2H3 |

Clé InChI |

OXCVCJVUOYADBS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C=C=O |

Origine du produit |

United States |

Synthetic Methodologies for α,β Unsaturated Carbonyl Compounds

Established Reaction Pathways for α,β-Unsaturated Aldehyde and Ketone Synthesis

Traditional methods for synthesizing conjugated enones have been well-established for decades and remain widely used due to their reliability and the accessibility of starting materials.

The aldol (B89426) condensation is a classic and powerful carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It typically involves the reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy aldehyde or β-hydroxy ketone, known as an aldol addition product. wikipedia.org This intermediate can then undergo dehydration to yield a conjugated enone. wikipedia.org This elimination of a water molecule is what gives the "condensation" part of its name. openstax.org

The dehydration step is readily achieved under either acidic or basic conditions, often requiring only slightly more vigorous conditions (such as a modest increase in temperature) than the initial aldol addition. openstax.orglibretexts.org Because of this, conjugated enones are frequently obtained directly from the aldol reaction without the isolation of the β-hydroxy intermediate. openstax.org

Base-Catalyzed Dehydration : Under basic conditions, an acidic alpha-hydrogen is removed to form an enolate, which then eliminates the hydroxide (B78521) leaving group in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orgopenstax.org

Acid-Catalyzed Dehydration : In the presence of an acid, the carbonyl oxygen is protonated, facilitating the formation of an enol. libretexts.org The β-hydroxyl group is then protonated, converting it into a good leaving group (water), which is subsequently eliminated via an E1 or E2 pathway. openstax.orglibretexts.org

The stability of the final conjugated system, where the π electrons of the carbon-carbon double bond and the carbonyl group are delocalized over four atoms, is a significant driving force for the dehydration reaction. openstax.orglibretexts.org

The selective oxidation of allylic alcohols is a direct and efficient method for the synthesis of α,β-unsaturated carbonyl compounds. This transformation requires reagents that can oxidize the alcohol functional group without affecting the adjacent carbon-carbon double bond. A variety of catalytic systems have been developed to achieve this chemoselectivity under mild conditions.

One effective method employs a platinum black (Pt black) catalyst with aqueous hydrogen peroxide (H₂O₂) as the oxidant, operating under organic solvent-free conditions. rsc.org This approach is noted for its high yield and the recyclability of the catalyst. rsc.org Other systems utilize transition metal catalysts, such as iron and ruthenium, often in the presence of co-catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), to facilitate aerobic oxidation using atmospheric oxygen. researchgate.net These methods are considered environmentally friendly and provide a convenient pathway to stereodefined enals and enones while retaining the original configuration of the double bond. researchgate.net

Below is a table summarizing various catalytic systems for the oxidation of allylic alcohols.

| Catalyst System | Oxidant | Substrate Example | Product Example | Yield |

| Pt black | H₂O₂ (aq) | Cinnamyl alcohol | Cinnamaldehyde | 96% |

| Fe(NO₃)₃·9H₂O/TEMPO/NaCl | O₂ (air) | Geraniol | Geranial | 95% |

| RuCl₃/DCHA | O₂ (air) | 1-Octen-3-ol | 1-Octen-3-one | 91% |

| CuCl₂/TEMPO/TMEDA | O₂ (air) | Perillyl alcohol | Perillaldehyde | 98% |

Data compiled from various sources on catalytic allylic oxidation. rsc.orgresearchgate.net

Carbonylation and addition reactions provide another versatile route to α,β-unsaturated ketones. These methods often involve the use of transition metal catalysts to introduce a carbonyl group (CO) and couple it with other organic fragments.

A prominent example is the hydroacylation of alkynes, which is considered a highly atom-efficient approach for synthesizing enones. organic-chemistry.org Synergistic nickel-photocatalytic systems have been developed that enable the highly regio- and stereoselective hydroacylation of unactivated aldehydes and alkynes under mild conditions. organic-chemistry.org

Palladium-catalyzed carbonylation reactions are also widely employed. For instance, a ligand-free palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids can produce a variety of chalcones and α-branched enones. organic-chemistry.org This transformation proceeds efficiently at room temperature and under ambient carbon monoxide pressure. organic-chemistry.org Other variations include copper-promoted reactions of 1-alkynes with α-carbonyl aldehydes and nickel-catalyzed reductive coupling between vinyl triflates and acid fluorides. organic-chemistry.org

Advanced and Stereoselective Synthetic Strategies for α,β-Unsaturated Carbonyl Compounds

Modern synthetic chemistry has focused on developing more advanced, efficient, and stereoselective methods for constructing enones, often relying on sophisticated metal-catalyzed transformations.

Metal-catalyzed reactions offer unique pathways to α,β-unsaturated carbonyl compounds by enabling transformations that are difficult to achieve through traditional methods. These reactions often proceed with high selectivity and under mild conditions.

An effective catalyst system for this transformation involves a ruthenium complex, such as indenylbis(triphenylphosphine)ruthenium chloride, in conjunction with an indium co-catalyst (e.g., indium triflate) and a Brønsted acid. proquest.com This system demonstrates high efficiency and selectivity, primarily yielding the thermodynamically favored E-enones. proquest.com

The proposed mechanism involves the migration of a propargylic hydride to the alkyne, followed by the protic cleavage of the resulting vinylruthenium intermediate. proquest.com This pathway provides excellent selectivity, even in the presence of other potential hydride donors or acceptors within the molecule. proquest.com The mild conditions of this reaction allow for the isomerization of sensitive substrates, including conjugated propargylic alcohols, to produce highly reactive dienals and dienones in good yields. proquest.com

The following table presents examples of this transformation.

| Propargyl Alcohol Substrate | Catalyst System | Product | Yield |

| 1-Phenyl-2-propyn-1-ol | Ru-In-CSA | 1-Phenyl-2-propen-1-one | 90% |

| 1-Octyn-3-ol | Ru-In-CSA | 1-Octen-3-one | 88% |

| 4-Phenyl-3-butyn-2-ol | Ru-In-CSA | 4-Phenyl-3-buten-2-one (E-isomer) | 92% |

Data represents typical yields for Ruthenium-catalyzed isomerization. Ru-In-CSA refers to a system of a Ruthenium complex, an Indium co-catalyst, and Camphorsulfonic acid. proquest.com

Metal-Catalyzed Approaches

Palladium-Catalyzed Oxidative Dehydrogenation for 1,4-Enediones

A notable advancement in the synthesis of 1,4-enediones involves the direct aerobic oxidative dehydrogenation of saturated ketones, a process catalyzed by palladium. This strategy is recognized for its efficiency and atom economy, utilizing molecular oxygen as the sole and terminal oxidant. The reaction typically employs a catalytic system such as palladium(II) acetate (Pd(OAc)₂) combined with a co-catalyst like copper(II) acetate (Cu(OAc)₂) in a solvent such as dimethyl sulfoxide (DMSO).

This method demonstrates significant functional group tolerance and offers complete E-stereoselectivity. The reaction proceeds from readily available saturated ketones, involving the selective cleavage of four inert C-H bonds in a single step. Mechanistic studies, including deuterium-labeling experiments, suggest a pathway that involves enolization, formation of a palladium enolate, followed by β-hydride elimination. The copper co-catalyst is believed to facilitate the regeneration of the active Pd(II) catalyst from Pd(0). This approach represents a more concise and efficient alternative to traditional methods like the oxidative ring-opening of furan derivatives.

| Catalyst System | Oxidant | Substrate | Product | Key Features |

| Pd(OAc)₂ / Cu(OAc)₂ | O₂ (molecular oxygen) | Saturated Ketones | 1,4-Enediones | Atom- and step-economic, High functional group tolerance, Complete E-stereoselectivity |

Gold-Catalyzed Rearrangements Leading to Enones

Gold catalysts, particularly cationic gold(I) complexes, have proven to be exceptionally effective in mediating rearrangements of propargylic alcohols and alkynyl ketones to furnish α,β-unsaturated enones. One of the most prominent of these transformations is the Meyer-Schuster rearrangement. In this reaction, propargylic alcohols are isomerized to enones, often with high E:Z selectivity. Catalysts like (triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂) are effective at room temperature, providing a convenient alternative to classic olefination reactions without the generation of phosphorus byproducts.

Another powerful gold-catalyzed approach is the cyclization of tethered alkynyl ketones. This intramolecular alkyne-carbonyl metathesis proceeds under mild conditions to form conjugated cyclic enones. The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by a nucleophilic attack from the carbonyl oxygen. This can lead to a [2+2] cycloaddition pathway, forming an oxetenium intermediate that subsequently rearranges to the cyclic enone product. This methodology has been successfully applied to the synthesis of various fused ring systems.

| Catalyst | Substrate Type | Transformation | Product |

| PPh₃AuNTf₂ | Propargylic Alcohols | Meyer-Schuster Rearrangement | Acyclic E-enones |

| Au(I) complexes | Tethered Alkynyl Ketones | Intramolecular Cyclization | Cyclic Enones |

Synergistic Nickel-Photocatalytic Hydroacylation of Alkynes

The hydroacylation of alkynes represents a direct method for the synthesis of α,β-unsaturated ketones. Synergistic nickel and photoredox catalysis has emerged as a powerful platform for this transformation, enabling the coupling of alkynes with aldehydes or their equivalents under mild conditions. This dual catalytic system allows for the generation of radical intermediates that would be inaccessible through traditional thermal methods.

In a typical cycle, a photocatalyst, upon irradiation with visible light, engages in a single-electron transfer (SET) process to generate an acyl radical from an aldehyde or a derivative. This acyl radical is then trapped by a low-valent nickel(0) complex. The resulting acylnickel species undergoes migratory insertion with the alkyne, forming a vinylnickel intermediate. Subsequent protonolysis or reaction with a hydrogen atom transfer (HAT) agent delivers the final enone product and regenerates the nickel catalyst. This method provides access to a wide range of enones with control over regioselectivity.

Palladium-Catalyzed Carbonylation of Aryl Iodides with Alkenylboronic Acids

The carbonylative Suzuki-Miyaura coupling provides a direct route to α,β-unsaturated ketones by combining aryl halides, a carbon monoxide (CO) source, and alkenylboronic acids. This palladium-catalyzed three-component reaction is a powerful tool for constructing the enone framework. Recent developments have focused on creating more practical and user-friendly protocols, such as those that operate under ambient conditions and avoid the direct handling of toxic CO gas by using CO surrogates like formic acid. acs.orgresearchgate.net

A highly efficient, ligand-free palladium-catalyzed carbonylation of aryl iodides with alkenylboronic acids has been developed that proceeds at ambient temperature and pressure. researchgate.net This method utilizes a substoichiometric amount of base and provides a variety of chalcones and α-branched enones in good yields. researchgate.net The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) species, followed by CO insertion to form an aroylpalladium(II) complex. Transmetalation with the alkenylboronic acid and subsequent reductive elimination yields the desired enone and regenerates the Pd(0) catalyst.

Organocatalytic and Photoredox Methods

In parallel to metal-catalyzed systems, organocatalytic and metal-free photoredox methods have gained significant traction. These approaches offer complementary reactivity and often align with the principles of green chemistry by avoiding heavy metals and utilizing visible light as a renewable energy source.

Visible-Light Promoted Organocatalytic Aerobic Oxidation of Silyl Enol Ethers for α,β-Unsaturated Carbonyls

A straightforward protocol for synthesizing α,β-unsaturated ketones and aldehydes involves the visible-light-promoted aerobic oxidation of their corresponding silyl enol ethers. organic-chemistry.org This method is organocatalytic, typically employing an inexpensive organic dye such as Eosin Y or Rose Bengal as the photosensitizer. organic-chemistry.orgnih.gov The reaction uses molecular oxygen from the air as the terminal oxidant, making it an environmentally benign process. nih.gov

The mechanism is believed to involve the excitation of the organic dye by visible light. The excited photosensitizer can then activate oxygen to its singlet state or engage in an electron transfer process with the silyl enol ether to generate a radical cation. This reactive intermediate can then react with molecular oxygen, ultimately leading to the formation of the α,β-unsaturated carbonyl compound after elimination of the silyl group. The use of silyl enol ethers as starting materials provides excellent control over the regiochemical outcome of the oxidation. nih.gov This protocol is noted for its mild reaction conditions, often running at room temperature in green solvents like ethanol, and requiring very low catalyst loadings. nih.gov

| Photosensitizer | Oxidant | Substrate | Product | Key Advantages |

| Organic Dyes (e.g., Eosin Y, Rose Bengal) | Air (O₂) | Silyl Enol Ethers | α,β-Unsaturated Carbonyls | Metal-free, Inexpensive catalyst, Aerobic conditions, Mild temperatures |

Metal-Free Synthesis using Organic Photocatalysts

Expanding on the principles of organocatalysis, purely metal-free synthetic methods using organic photocatalysts offer a green alternative for the preparation of enones. These systems harness the energy of visible light to drive chemical reactions that might otherwise require harsh conditions or transition metal catalysts. Organic dyes like Eosin Y are effective in catalyzing the synthesis of α,β-unsaturated ketones from substrates such as methyl arenes and aromatic alkynes, using ambient air as the oxidant. acs.org

These reactions are prized for their high efficiency, use of environmentally friendly solvents (e.g., MeCN:H₂O), and reliance on a renewable energy source. acs.org The photocatalytic cycle is initiated by the absorption of light by the organic dye, which then mediates electron transfer processes involving the substrates and molecular oxygen to generate reactive radical intermediates. This approach avoids the cost and toxicity associated with many metal-based catalysts, aligning with the increasing demand for sustainable chemical manufacturing.

Asymmetric Synthetic Routes Involving α,β-Unsaturated Carbonyls

The development of asymmetric synthetic methods provides crucial pathways to chiral molecules, which are of paramount importance in pharmaceuticals and materials science. α,β-Unsaturated carbonyls, such as 3-Methylbut-1-en-1-one, are versatile Michael acceptors and participants in a variety of stereoselective transformations.

Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones

A significant advancement in asymmetric synthesis is the development of the first highly enantioselective catalytic peroxidation of α,β-unsaturated ketones. organic-chemistry.orgbrandeis.edunih.gov This method utilizes an easily accessible cinchona alkaloid-derived organocatalyst to produce chiral peroxides, which are important structural motifs in biologically active compounds. organic-chemistry.orgnih.gov The reaction involves the nucleophilic addition of a hydroperoxide to an enone, a process that traditionally leads to epoxidation. nih.govacs.org

The key to this methodology is the catalyst's ability to not only induce high enantioselectivity but also to steer the reaction away from the common epoxidation pathway towards the desired peroxidation. organic-chemistry.orgbrandeis.edunih.gov The catalyst influences the conformation of the reaction intermediate to suppress intramolecular cyclization (which leads to epoxides) and instead promotes protonation to form the chiral peroxide. organic-chemistry.org This organocatalytic approach is notable for being a metal-free process, which enhances its appeal from a sustainability perspective. organic-chemistry.org

The reaction demonstrates a broad substrate scope, accommodating various α,β-unsaturated ketones and hydroperoxides, and proceeds under mild conditions to give products with up to 97% enantiomeric excess (ee). organic-chemistry.org Interestingly, by adjusting reaction conditions, such as increasing the temperature, the same catalyst system can be tuned to selectively produce chiral epoxides with similarly high enantioselectivity. brandeis.edunih.gov This flexibility provides access to two valuable classes of chiral compounds from the same set of starting materials. brandeis.edu The resulting chiral peroxides can be further transformed into other useful chiral building blocks, such as β-hydroxy ketones or chiral hydroperoxides. nih.gov

| Enone Substrate (R1-CH=CH-CO-R2) | Hydroperoxide | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Chalcone (B49325) (R1=Ph, R2=Ph) | Cumene hydroperoxide | 95 | 97 |

| (E)-1,3-diphenylprop-2-en-1-one | tert-Butyl hydroperoxide | 92 | 95 |

| (E)-4-phenylbut-3-en-2-one | Cumene hydroperoxide | 88 | 96 |

| (E)-1-phenylpent-1-en-3-one | tert-Butyl hydroperoxide | 90 | 93 |

Asymmetric Conjugate Alkenylation of Enones Catalyzed by Binaphthols

The asymmetric conjugate addition of carbon nucleophiles to α,β-unsaturated ketones is a fundamental carbon-carbon bond-forming reaction. A novel, metal-free approach involves the conjugate addition of dimethyl alkenylboronates to enones, catalyzed by chiral 3,3′-disubstituted binaphthols. organic-chemistry.org This method provides corresponding alkenylation products in good yields and with high enantioselectivities, reaching up to >99.5:0.5 er. organic-chemistry.org

The reaction mechanism is believed to involve a transesterification of the alkenylboronate with the chiral binaphthol, which enhances its Lewis acidity. organic-chemistry.orgnih.gov This activated species then coordinates to the carbonyl group of the enone, facilitating the 1,4-addition with high facial selectivity. organic-chemistry.orgnih.govacs.org Theoretical DFT studies suggest the catalytic cycle is finely balanced and proceeds through a sofa-like transition state where the boron atom is strongly bound to the carbonyl oxygen. nih.govacs.org Steric hindrance between the catalyst's substituents and one face of the enone appears to be the primary factor controlling the stereochemical outcome. nih.govacs.org

This methodology is compatible with a diverse range of enones, including those with alkyl substituents, and various alkenylboronates. organic-chemistry.org The use of electron-withdrawing substituents on the binaphthol catalyst can accelerate the reaction. organic-chemistry.org The process is notable for its operational simplicity, the ready availability of the catalysts, and the potential for catalyst recovery, marking a sustainable and practical alternative to traditional heavy metal-catalyzed methods. organic-chemistry.org

| Enone Substrate | Alkenylboronate | Catalyst | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | (E)-Dimethyl (prop-1-en-2-yl)boronate | (R)-3,3'-(CF3)2-BINOL | 85 | 99.5:0.5 |

| Cyclopent-2-en-1-one | (E)-Dimethyl (prop-1-en-2-yl)boronate | (R)-3,3'-I2-BINOL | 91 | 99.5:0.5 |

| (E)-4-phenylbut-3-en-2-one | (E)-Dimethyl (prop-1-en-2-yl)boronate | (R)-3,3'-I2-BINOL | 78 | 98.5:1.5 |

Asymmetric Synthesis with Ynamides Involving Michael Acceptors

Ynamides have emerged as powerful and versatile building blocks in organic synthesis due to the unique reactivity of their polarized carbon-carbon triple bond. rsc.orgresearchgate.net They can participate in a wide array of chemo-, regio-, and stereoselective carbon-carbon and carbon-heteroatom bond-forming reactions, making them valuable precursors for complex molecular architectures. rsc.org

In the context of asymmetric synthesis involving Michael acceptors, ynamides can react with α,β-unsaturated systems in various catalytic transformations. One notable example is the Lewis acid-catalyzed annulation of ynamides with o-quinone methides, which act as Michael acceptors. nih.gov This reaction proceeds through a sequence of pericyclic steps, including an initial [2+2] cycloaddition, a 4π electrocyclic ring-opening, and a final 6π electrocyclic ring closure, to produce chiral 4-amino-2H-chromenes with excellent stereocontrol. nih.gov

While direct conjugate additions to simple enones are a part of ynamide chemistry, they are often embedded within more complex cascade reactions. These transformations leverage the ynamide's ability to be converted into other functionalities, such as enamides or amides, post-reaction, thereby building molecular complexity with high asymmetric induction. nih.gov The development of catalytic enantioselective methods using achiral ynamides and chiral catalysts has significantly broadened the scope and utility of these substrates in modern organic synthesis. researchgate.netnih.gov

Stereoselective Formation of Functionalized Tetrahydropyran Derivatives from Enones

Tetrahydropyrans (THPs) are prevalent heterocyclic motifs found in numerous natural products and pharmaceutical agents. whiterose.ac.uk Consequently, developing stereoselective methods for their synthesis is a major focus of organic chemistry. α,β-Unsaturated ketones are valuable precursors for THP synthesis, primarily through intramolecular oxa-Michael (IOM) reactions.

An asymmetric "clip-cycle" strategy has been developed for the synthesis of substituted THPs with high enantioselectivity. whiterose.ac.uk This approach involves first connecting an alcohol fragment to an α,β-unsaturated system (the "clip" step) and then inducing a chiral catalyst-mediated intramolecular cyclization (the "cycle" step) to form the tetrahydropyran ring. Chiral phosphoric acids have proven to be effective catalysts for the IOM cyclization step, yielding THP products with high enantioselectivity. whiterose.ac.uk

Another powerful method for THP synthesis is the Prins cyclization, which involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by capture of the resulting oxocarbenium ion by a nucleophile. nih.govbeilstein-journals.org Variations of this reaction, such as the silyl-Prins cyclization, allow for the highly stereoselective construction of polysubstituted tetrahydropyrans from simple starting materials. nih.gov The stereochemical outcome of these cyclizations is often controlled by chair-like transition states, which lead to predictable cis or trans relationships between substituents on the newly formed ring. nih.gov

Sustainable Chemistry Approaches in α,β-Unsaturated Carbonyl Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing the use of environmentally benign solvents, reducing waste, and improving energy efficiency.

Eco-Friendly Protocols for β-Nitro Ketone Formation from Conjugated Enones

β-Nitro ketones are valuable synthetic intermediates because the nitro group can be readily converted into a wide range of other functional groups. rsc.org A sustainable and eco-friendly protocol for the synthesis of β-nitro ketones from conjugated enones has been developed as an improvement upon the traditional Miyakoshi procedure. rsc.orgrsc.org

This improved method involves the nitration of various α,β-unsaturated ketones using a solid-supported nitrite (SSN) in the presence of acetic acid and cyclopentyl methyl ether (CPME). rsc.orgresearchgate.net CPME is recognized as a "green" solvent due to its favorable environmental profile compared to more hazardous volatile organic solvents. rsc.orgresearchgate.net The reaction proceeds efficiently at room temperature and is applicable to a wide variety of enones, including those with complex structures. rsc.orgrsc.org

A key advantage of this protocol is the simplified work-up procedure, which often involves simple filtration to remove the solid-supported reagent followed by evaporation of the solvent and acetic acid. rsc.org This minimization of purification steps and the use of an eco-friendly solvent contribute to a lower E-Factor (Environmental Factor), signifying a more sustainable chemical process. rsc.org

| α,β-Unsaturated Ketone | Reaction Time (h) | Yield (%) |

|---|---|---|

| (E)-4-phenylbut-3-en-2-one | 3 | 90 |

| Chalcone | 4 | 88 |

| Cyclohex-2-en-1-one | 3 | 85 |

| (E)-1-phenylpent-1-en-3-one | 5 | 82 |

Atom-Economic Syntheses for Enones

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials from the starting reactants into the final product, thereby minimizing waste. jocpr.com For the synthesis of enones (α,β-unsaturated ketones), several methodologies have been developed that adhere to this principle by design.

One of the most direct and atom-efficient approaches is the hydroacylation of alkynes . This method involves the addition of an aldehyde across an alkyne's carbon-carbon triple bond. A synergistic nickel-photocatalytic system, for example, enables a highly regio- and stereoselective hydroacylation of unactivated aldehydes and alkynes under mild conditions. organic-chemistry.org This approach is inherently atom-economical as it combines two reactants in their entirety to form the desired enone product.

Another significant strategy is the dehydrogenation of saturated ketones . This process removes two hydrogen atoms from a saturated ketone to introduce a double bond, with molecular oxygen often serving as a clean and sole oxidant. researchgate.netorganic-chemistry.org Palladium-catalyzed aerobic oxidative dehydrogenation is a notable example, offering a ligand-free protocol with broad substrate scope and compatibility with various functional groups. researchgate.net The primary byproduct in such reactions is water, making it an environmentally benign and atom-economical process.

Recent advancements also include photocatalytic strategies. One such method facilitates the preparation of β-CF₃-enones through the radical difunctionalization of α-CF₃ alkenes with acyl chlorides. This approach is lauded for its high efficiency, broad functional group compatibility, and excellent atom economy in constructing structurally diverse fluorinated compounds. organic-chemistry.org

Below is a table summarizing key atom-economic methods for enone synthesis.

| Synthetic Method | Catalyst/Reagent | Key Features | Byproducts |

| Hydroacylation of Alkynes | Nickel-photocatalytic system | High regio- and stereoselectivity; mild conditions. organic-chemistry.org | None (in ideal reaction) |

| Aerobic Dehydrogenation | Pd(OAc)₂ / Molecular Oxygen | Ligand-free; broad substrate scope; uses clean oxidant. researchgate.net | Water |

| Photocatalytic Difunctionalization | Photocatalyst | Constructs trifluoromethylated quaternary carbons; high efficiency. organic-chemistry.org | Minimal |

Transition-Metal-Free Aziridination of α,β-Unsaturated Carbonyl Compounds

Aziridines are valuable synthetic intermediates, particularly for creating amino acid derivatives. The direct installation of a nitrogen unit onto an α,β-unsaturated carbonyl compound to form an aziridine is a practical synthetic approach. While many methods rely on transition-metal catalysts, recent developments have focused on transition-metal-free alternatives to enhance safety and reduce environmental impact.

A notable transition-metal-free method involves the use of tert-butyl N-chloro-N-sodio-carbamate as the nitrogen source for the aziridination of α,β-unsaturated carbonyl compounds. nih.gov This chloramine salt is efficiently generated in situ from the simple and commercially available tert-butyl carbamate and sodium hypochlorite pentahydrate (NaOCl·5H₂O). nih.gov

The reaction mechanism proceeds via a 1,4-addition (Michael addition) of the chloramine salt to the enone. This is followed by an intramolecular cyclization of the resulting enolate, which displaces the chloride ion to form the aziridine ring. The only byproducts of this process are sodium chloride and water, which are environmentally benign. nih.gov This method is not only practical and "green" but also stereoselective. nih.gov

The table below presents findings from the aziridination of various α,β-unsaturated carbonyl compounds using this transition-metal-free method.

| Substrate (Enone) | Product (Aziridine) | Yield (%) | Diastereomeric Ratio (dr) |

| Chalcone | trans-3-Benzoyl-2-phenyl-1-(tert-butoxycarbonyl)aziridine | 95 | >99:1 |

| (E)-4-Phenylbut-3-en-2-one | trans-3-Acetyl-2-phenyl-1-(tert-butoxycarbonyl)aziridine | 89 | >99:1 |

| Cyclohex-2-en-1-one | 7-(tert-Butoxycarbonyl)-7-azabicyclo[4.1.0]heptan-2-one | 87 | 94:6 |

| 4,4-Dimethylcyclohex-2-en-1-one | 4,4-Dimethyl-7-(tert-butoxycarbonyl)-7-azabicyclo[4.1.0]heptan-2-one | 91 | >99:1 |

Data sourced from a study on practical aziridination using sodium hypochlorite pentahydrate. nih.gov

This transition-metal-free approach offers a significant advantage over methods that require hypervalent iodine reagents or other specialized nitrogen sources, which often necessitate catalysts or bases and can be difficult to prepare or handle. nih.gov

Mechanistic Investigations of α,β Unsaturated Carbonyl Compound Reactivity

Nucleophilic Addition Reactions to α,β-Unsaturated Systems

Nucleophilic addition to α,β-unsaturated carbonyls is a fundamental reaction class in organic chemistry. The regioselectivity of the attack—either direct addition to the carbonyl (1,2-addition) or conjugate addition to the β-carbon (1,4-addition)—is influenced by several factors, including the nature of the nucleophile, the substrate structure, and the reaction conditions.

Resonance theory illustrates that the β-carbon possesses a partial positive charge, rendering it susceptible to nucleophilic attack. This mode of reactivity is termed "vinylogous," where the electronic effect of the carbonyl group is transmitted through the conjugated double bond.

The general mechanism for conjugate addition begins with the nucleophile attacking the electrophilic β-carbon. This attack pushes the π-electrons of the C=C bond to the α-carbon, and subsequently, the π-electrons of the C=O bond move to the oxygen atom, forming an enolate intermediate. This enolate is stabilized by resonance. In a subsequent step, the enolate is protonated, typically at the α-carbon, to yield the final saturated carbonyl compound after tautomerization.

Michael Additions and Conjugate Processes

The Michael reaction, or Michael addition, is a widely utilized method for forming carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org The nucleophile, referred to as the Michael donor, is typically a resonance-stabilized carbanion, such as an enolate derived from a ketone, β-ketoester, or malonate. The electrophilic α,β-unsaturated compound is known as the Michael acceptor. wikipedia.orgchemistrysteps.com

The mechanism involves three main steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a stabilized nucleophilic enolate. masterorganicchemistry.com

Conjugate Addition: The enolate attacks the β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new, larger enolate. masterorganicchemistry.com

Protonation: The resulting enolate is protonated by the conjugate acid of the base or a proton source in the reaction mixture to give the final 1,5-dicarbonyl or related product, known as the Michael adduct. masterorganicchemistry.com

This reaction is thermodynamically controlled, driven by the formation of a strong C-C single bond at the expense of a weaker C-C pi bond. masterorganicchemistry.com

Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones as Michael Acceptors

The structural constraints of cyclic systems can influence the electrophilicity and reactivity of α,β-unsaturated carbonyls in Michael additions. The reactivities of various Michael acceptors can be quantified and compared using the Mayr-Patz equation, log k = sN(N + E), where E is the electrophilicity parameter, N is the nucleophilicity parameter, and sN is a nucleophile-specific sensitivity parameter. rsc.org

Kinetic studies on cyclic enones and α,β-unsaturated lactones have revealed distinct reactivity trends compared to their acyclic counterparts. While cyclization tends to slightly decrease the reactivity of enones, α,β-unsaturated lactones are found to be significantly more reactive as Michael acceptors than similarly substituted open-chain esters. rsc.orgresearchgate.net This enhanced reactivity in lactones is a key consideration in their synthetic applications. Quantum-chemical calculations have been used to rationalize these observed trends by analyzing the Gibbs energy profiles of the reactions. rsc.orgresearchgate.net

| Michael Acceptor | Electrophilicity Parameter (E) |

| (E)-Pentenone | -18.8 |

| Cyclopentenone | -20.6 |

| Cyclohexenone | -22.1 |

Data sourced from kinetic measurements in DMSO at 20 °C. researchgate.net

Kinetics of Michael Acceptor Reactions with Carbon-Centered Nucleophiles

The kinetics of Michael additions provide insight into the reaction mechanism and the factors governing the reaction rate. For carbon-centered nucleophiles, such as doubly stabilized enolates from malonic esters or β-ketoesters, the reaction is a conjugate-addition process. chemistrysteps.com The rate of these reactions is typically determined by measuring the disappearance of a reactant over time, often using spectroscopic methods.

Studies have characterized the kinetics of reactions between cyclic enones and colored carbon-centered reference nucleophiles, allowing for the determination of second-order rate constants (k₂). rsc.org These experimentally determined constants are then used to calculate the electrophilicity parameters (E) for the Michael acceptors, providing a quantitative scale of their reactivity. rsc.org The reaction rate is dependent on both the electrophilicity of the Michael acceptor and the nucleophilicity of the carbon nucleophile.

Conjugate Addition of Alkenylboronates to Enones

The conjugate addition of organoboron compounds, such as alkenylboronates, to enones represents a valuable method for carbon-carbon bond formation. Theoretical studies using DFT (Density Functional Theory) methods have elucidated the mechanism of these reactions, particularly those catalyzed by binaphthols.

The high reactivity observed in these systems is attributed to electronic effects. The acidic boron atom of the alkenylboronate coordinates tightly to the carbonyl oxygen of the enone. This coordination activates the enone, lowering the activation energy of the subsequent nucleophilic attack by the alkenyl group at the β-carbon. Steric interactions between the ligands on the boron atom and the enone substrate are thought to control the facial diastereoselectivity of the addition. Competing pathways, such as hetero-Diels-Alder reactions, have been shown computationally to be kinetically less favorable.

Michael Addition in Annulation Reactions

Michael additions are key steps in many annulation (ring-forming) reactions. The most prominent example is the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.

The process begins with the Michael addition of an enolate (e.g., from cyclohexanone) to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). This step forms a 1,5-dicarbonyl intermediate. Under the basic reaction conditions, this intermediate then undergoes an intramolecular aldol condensation. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a new six-membered ring containing an α,β-unsaturated ketone moiety after a dehydration step. This powerful sequence creates two new carbon-carbon bonds and is widely used in the synthesis of steroids, terpenes, and other polycyclic natural products.

Specific Reactions with Ylides and Heteroatom Nucleophiles

α,β-Unsaturated carbonyl compounds react with a variety of other nucleophiles, including ylides and heteroatoms like nitrogen, oxygen, and sulfur, leading to a diverse range of products.

Reactions with Ylides: The reaction of α,β-unsaturated systems with ylides depends critically on the nature of the ylide.

Phosphorus Ylides (Wittig Reagents): These reagents typically undergo a 1,2-addition by attacking the carbonyl carbon. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine oxide. This is the well-known Wittig reaction.

Sulfur Ylides: The reactivity of sulfur ylides with enones is more varied.

Dimethylsulfonium methylide (a less stabilized ylide) often reacts via 1,2-addition to the carbonyl group, forming an epoxide after intramolecular displacement of dimethyl sulfide.

Dimethyloxosulfonium methylide (a more stabilized ylide, also known as the Corey-Chaykovsky reagent) preferentially undergoes a 1,4-conjugate addition to the β-carbon. The resulting enolate then attacks the carbon bearing the sulfonium group in an intramolecular Sₙ2 reaction, leading to the formation of a cyclopropane ring. organic-chemistry.org

Reactions with Heteroatom Nucleophiles: The conjugate addition of heteroatom nucleophiles is a common and important transformation. These reactions are often referred to by specific names based on the nucleophile.

Aza-Michael Addition: Amines act as nucleophiles, adding to the β-carbon to form β-amino carbonyl compounds. This reaction is a cornerstone for the synthesis of many nitrogen-containing molecules. nih.gov

Oxa-Michael Addition: Alcohols and alkoxides can add in a conjugate fashion, though this reaction is often reversible and may require specific catalysts or conditions to proceed efficiently.

Thia-Michael Addition: Thiols are excellent "soft" nucleophiles and readily undergo conjugate addition to enones to form β-thioether carbonyl compounds. encyclopedia.pub The reaction is often rapid and highly efficient, proceeding via a thiolate anion intermediate under base-catalyzed or nucleophile-initiated conditions. nih.gov

The kinetics of these hetero-Michael additions have been studied to understand their mechanisms and relative rates. For instance, the rate of thia-Michael additions is strongly dependent on the pKa of the thiol, as the more nucleophilic thiolate anion is the active species.

| Nucleophile Type | Reaction Name | Typical Product |

| Amine (R₂NH) | Aza-Michael | β-Amino carbonyl |

| Alcohol (ROH) | Oxa-Michael | β-Alkoxy carbonyl |

| Thiol (RSH) | Thia-Michael | β-Thioether carbonyl |

Reactions of Cyclic Michael Acceptors with Sulfonium Ylides

The reaction of α,β-unsaturated carbonyls, acting as Michael acceptors, with sulfonium ylides is a well-established method for the formation of cyclopropanes and epoxides. The regioselectivity of this reaction is highly dependent on the nature of the sulfonium ylide used. unibo.itresearchgate.net Stabilized sulfonium ylides, which contain an electron-withdrawing group on the ylidic carbon, are generally less reactive and their addition to the enone system is often reversible. unibo.it This allows for the thermodynamically controlled 1,4-conjugate addition to occur, leading to the formation of a cyclopropane ring. unibo.itacs.org

In contrast, unstabilized sulfonium ylides, such as dimethylsulfonium methylide, are more reactive. Their initial 1,2-addition to the carbonyl group is a rapid and typically irreversible process. unibo.it This kinetically controlled pathway results in the formation of an epoxide (oxirane). unibo.itacs.org Therefore, by selecting the appropriate sulfonium ylide, it is possible to direct the reaction of an α,β-unsaturated ketone like 3-Methylbut-1-en-1-one towards either cyclopropanation or epoxidation. unibo.itresearchgate.net

The general mechanism for the reaction of a stabilized sulfonium ylide with an α,β-unsaturated ketone involves the initial nucleophilic attack of the ylide on the β-carbon of the enone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate attacks the carbon bearing the sulfonium group, displacing a dialkyl sulfide and forming the cyclopropane ring.

Table 1: Regioselectivity in the Reaction of Sulfonium Ylides with α,β-Unsaturated Ketones

| Sulfonium Ylide Type | Predominant Reaction Pathway | Major Product | Controlling Factor |

|---|---|---|---|

| Stabilized | 1,4-Conjugate Addition | Cyclopropane | Thermodynamic |

| Unstabilized | 1,2-Addition to Carbonyl | Epoxide (Oxirane) | Kinetic |

Recent research has also focused on developing enantioselective versions of these reactions using chiral sulfides to generate the ylides in situ, allowing for the synthesis of optically active cyclopropanes and epoxides. mdpi.commdpi.com

Base-Promoted Reactions with Hydroperoxides Leading to Peroxides

The reaction of α,β-unsaturated ketones with hydroperoxides in the presence of a base is a classical method for the synthesis of α,β-epoxy ketones. nih.govacs.orgchegg.com The mechanism proceeds via a two-step sequence involving the nucleophilic conjugate addition of the hydroperoxide to the enone, forming an intermediate enolate. nih.gov This is followed by an intramolecular nucleophilic substitution where the enolate displaces the hydroxide (B78521) from the peroxide moiety, leading to the formation of the epoxide ring. nih.gov

While epoxidation is the more common outcome, recent studies have shown that under certain conditions, it is possible to favor the formation of a peroxide product. nih.gov This can be achieved by trapping the intermediate enolate before it can undergo the intramolecular substitution. The ratio of the resulting peroxide to the epoxide can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature. nih.gov For instance, the use of certain chiral organic catalysts can not only induce enantioselectivity but also steer the reaction towards the formation of chiral peroxides. nih.gov

Table 2: Products from the Reaction of α,β-Unsaturated Ketones with Hydroperoxides

| Product Type | Formation Pathway | Key Intermediate |

|---|---|---|

| α,β-Epoxy Ketone | Intramolecular nucleophilic substitution | Enolate from hydroperoxide addition |

This catalytic asymmetric peroxidation provides a valuable route to chiral peroxides, which are of interest due to their presence in biologically active natural products. nih.gov

Electrophilic Reactivity and Cycloaddition Chemistry

General Electrophilic Character of α,β-Unsaturated Carbonyls

The defining feature of α,β-unsaturated carbonyl compounds, including this compound, is their electrophilic nature, which arises from the conjugation of the carbon-carbon double bond with the carbonyl group. fiveable.me This conjugation leads to a delocalization of π-electrons across the system, resulting in partial positive charges on both the carbonyl carbon and the β-carbon. This electronic distribution makes the enone susceptible to attack by nucleophiles at both of these positions.

The electrophilicity of these compounds can be quantitatively described using the Mayr-Patz equation, which allows for the prediction of reaction rates with various nucleophiles based on an assigned electrophilicity parameter (E). rsc.orgrsc.org This framework has been used to characterize the reactivities of a wide range of Michael acceptors, including cyclic enones. rsc.orgrsc.orgresearchgate.net Studies have shown that while cyclization slightly reduces the reactivity of enones compared to their acyclic counterparts, they remain potent electrophiles. rsc.orgresearchgate.net The presence of two electrophilic sites allows for either 1,2-addition to the carbonyl or 1,4-conjugate addition to the β-carbon, with the preferred pathway depending on the nature of the nucleophile and the reaction conditions. fiveable.me

Pericyclic and Annulation Reactions

Tungsten carbonyl complexes have been shown to promote the cyclization of various organic substrates. In a related context, tungsten(0) and rhenium(I) complexes catalyze the tandem cyclization of acetylenic dienol silyl ethers. researchgate.netnih.gov These reactions proceed through a geminal carbo-functionalization of the alkyne, leading to the formation of bicyclic systems. While direct examples of intermolecular cyclizations of ω-acetylenic silyl enol ethers onto external α,β-unsaturated ketones like this compound are not prevalent in the literature, the principles of alkyne activation by tungsten carbonyls are well-established. Such a reaction would likely involve the activation of the alkyne by the tungsten complex, followed by a nucleophilic attack from the enol ether onto the activated alkyne, and a subsequent cyclization.

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. wikipedia.org In the hetero-Diels-Alder variant, one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. wikipedia.org α,β-Unsaturated carbonyl compounds can participate in these reactions in two principal ways:

As the Dienophile: The carbon-carbon double bond of the enone can react with a diene. The electron-withdrawing nature of the carbonyl group activates the double bond, making it a good dienophile.

As the Heterodiene: The conjugated C=C-C=O system can act as a four-atom component, reacting with a dienophile (an alkene or alkyne) to form a dihydropyran ring. wikipedia.org This is also known as an oxo-Diels-Alder reaction. wikipedia.org

The outcome of the reaction depends on the specific substrates and reaction conditions. For instance, α,β-unsaturated thioaldehydes and thioketones have been shown to undergo [4+2] self-dimerization reactions where one molecule acts as the heterodiene and the other as the dienophile. researchgate.net The versatility of enones in these cycloaddition reactions makes them valuable building blocks in the synthesis of complex heterocyclic and carbocyclic systems. wikipedia.orgprinceton.edu

Rearrangements and Isomerization Pathways

The reactivity of α,β-unsaturated carbonyl compounds, such as this compound, is characterized by a variety of rearrangement and isomerization pathways. These transformations can be induced by catalysts or photochemical means, leading to a diverse array of structural isomers. Understanding these pathways is crucial for predicting product formation and designing synthetic strategies.

Catalyzed Isomerizations for Conjugated Carbonyl Compounds

The position of the carbon-carbon double bond in α,β-unsaturated ketones can be shifted under both acidic and basic conditions, leading to conjugation or deconjugation.

Base-Catalyzed Isomerization:

In the presence of a base, α,β-unsaturated ketones can isomerize to their β,γ-unsaturated counterparts. This process is initiated by the abstraction of a proton from the γ-carbon, forming an enolate intermediate. Subsequent protonation of this enolate at the α-carbon yields the β,γ-unsaturated ketone. While this isomerization is a known process, for many simple α,β-unsaturated ketones, the conjugated isomer is thermodynamically more stable, and thus the equilibrium favors the starting material.

However, the presence of substituents can influence this equilibrium. For instance, the isomerization of C5-substituted cyclopent-2-enones to C2-substituted cyclopent-2-enones is a known consequence of this base-catalyzed equilibration.

Acid-Catalyzed Isomerization:

Conversely, β,γ-unsaturated ketones can be isomerized to their more stable α,β-conjugated isomers in the presence of an acid catalyst. Lewis acids have been shown to be effective promoters for this transformation. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the migration of the double bond into conjugation. This acid-catalyzed isomerization is a common synthetic strategy to produce α,β-unsaturated ketones from their less stable β,γ-isomers.

| Catalyst Type | Starting Isomer | Product Isomer | General Mechanism |

| Base | α,β-Unsaturated Ketone | β,γ-Unsaturated Ketone | γ-Proton abstraction, enolate formation, α-protonation |

| Acid (Lewis or Brønsted) | β,γ-Unsaturated Ketone | α,β-Unsaturated Ketone | Carbonyl oxygen protonation, double bond migration |

Photochemical Conversions of α,β-Unsaturated Ketones

Upon absorption of ultraviolet light, α,β-unsaturated ketones are promoted to an electronically excited state, unlocking a variety of photochemical reaction pathways. The specific outcome of these reactions is dependent on the structure of the enone and the reaction conditions.

[2+2] Photocycloaddition:

One of the most common photochemical reactions of enones is the [2+2] cycloaddition with an alkene to form a cyclobutane ring. This reaction is synthetically useful for the construction of four-membered rings. The mechanism typically involves the initial photoexcitation of the enone to a singlet excited state, followed by intersystem crossing to a more stable triplet state. This triplet enone then interacts with a ground-state alkene to form a diradical intermediate, which subsequently closes to the cyclobutane product.

For acyclic enones, such as this compound, intermolecular [2+2] cycloadditions can be inefficient. This is due to a competing and rapid cis-trans isomerization of the double bond in the excited state, which provides a pathway for non-radiative decay back to the ground state, thus wasting the energy of the absorbed photon. nih.gov However, visible light photocatalysis using ruthenium(II) complexes has been shown to facilitate efficient [2+2] heterodimerizations of dissimilar acyclic enones. nih.gov

Photochemical Hydrogen Abstraction:

In the absence of a suitable alkene partner for cycloaddition, excited α,β-unsaturated ketones can undergo intermolecular or intramolecular hydrogen abstraction. This process involves the transfer of a hydrogen atom from a suitable donor to the excited enone, typically to the oxygen atom of the carbonyl group, to form a ketyl radical. The rates of these reactions are influenced by the electronic energy of the excited state, the strength of the C-H bond being broken, and the temperature.

Photochemical Deconjugation:

Certain α,β-unsaturated ketones that are considered "photochemically inert" can undergo deconjugation to their β,γ-isomers when irradiated with UV light in the presence of a mild base. rsc.org This process is believed to proceed through a photoenolization mechanism. The reaction involves the formation of a dienol intermediate, which can then reketonize via two competing pathways: a thermal 1,5-sigmatropic hydrogen shift or a base-catalyzed proton transfer to the α-carbon. rsc.org

| Photochemical Reaction | Description | Key Intermediates | Common Outcomes for Acyclic Enones |

| [2+2] Cycloaddition | Reaction with an alkene to form a cyclobutane ring. | Triplet diradical | Often inefficient due to competing cis-trans isomerization. |

| Hydrogen Abstraction | Transfer of a hydrogen atom to the excited enone. | Ketyl radical | Formation of reduction or addition products. |

| Deconjugation | Isomerization to a β,γ-unsaturated ketone in the presence of a base. | Dienol | Formation of the less stable, non-conjugated isomer. |

Computational and Theoretical Chemistry in α,β Unsaturated Carbonyl Compound Research

Quantum Mechanical Studies on Reactivity and Selectivity

Quantum mechanical calculations offer profound insights into the intricate details of chemical reactions involving 3-methylbut-1-en-1-one. By modeling the potential energy surface, researchers can elucidate reaction pathways and predict the most likely outcomes.

A key application of quantum mechanics is the calculation of Gibbs free energy profiles for various reaction pathways. These profiles map the energy changes that occur as reactants are converted into products, including the energy of any intermediates and transition states. While specific Gibbs energy profiles for reactions of this compound are not extensively documented in publicly available literature, the principles are well-established for α,β-unsaturated carbonyl compounds. For instance, in a Michael addition, the Gibbs energy profile would delineate the energy barriers for both the 1,2-addition and the 1,4-conjugate addition, thereby explaining the observed regioselectivity. A lower activation energy for the 1,4-addition pathway would indicate that it is the kinetically favored process.

A hypothetical Gibbs energy profile for a reaction could be represented as follows:

| Reaction Coordinate | Species | Relative Gibbs Free Energy (kcal/mol) |

| 0 | Reactants (this compound + Nucleophile) | 0 |

| 1 | Transition State 1 (1,2-addition) | ΔG‡1,2 |

| 2 | Intermediate 1 (1,2-adduct) | ΔGint1 |

| 3 | Transition State 2 (1,4-addition) | ΔG‡1,4 |

| 4 | Intermediate 2 (Enolate intermediate) | ΔGint2 |

| 5 | Product (1,4-adduct) | ΔGproduct |

Note: The values in this table are illustrative and would need to be calculated for a specific reaction.

Distortion-interaction analysis, also known as activation strain analysis, is a powerful computational tool used to understand reactivity trends. This model deconstructs the activation energy of a reaction into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. The interaction energy is the stabilizing energy released when the distorted reactants interact.

In the context of a Michael addition to this compound, this analysis could be used to explain why certain nucleophiles add more readily than others. A nucleophile that requires less distortion energy to reach the transition state geometry would, in principle, have a lower activation barrier. Similarly, stronger orbital and electrostatic interactions between the nucleophile and the β-carbon of the enone in the transition state would lead to a more favorable interaction energy and a faster reaction.

| Reactant Pair | Distortion Energy (kcal/mol) | Interaction Energy (kcal/mol) | Activation Energy (kcal/mol) |

| This compound + Nucleophile A | Edistort(A) | Einteract(A) | Ea(A) |

| This compound + Nucleophile B | Edistort(B) | Einteract(B) | Ea(B) |

Note: This table illustrates the concept; actual values would be derived from specific quantum mechanical calculations.

DFT Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it ideal for studying the mechanisms of complex organic reactions.

Asymmetric conjugate addition reactions are of great importance in organic synthesis for the creation of chiral molecules. DFT calculations are instrumental in understanding the origins of enantioselectivity in these reactions. By modeling the transition states leading to the different stereoisomers, researchers can identify the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) between the substrate, the nucleophile, and the chiral catalyst or auxiliary that favor the formation of one enantiomer over the other.

For the asymmetric conjugate addition of a nucleophile to this compound in the presence of a chiral catalyst, DFT could be used to calculate the energies of the transition states leading to the (R) and (S) products. A lower energy for the transition state leading to the (R)-product, for example, would explain why it is the major product observed experimentally.

Gold catalysis has emerged as a powerful tool in modern organic synthesis, and DFT calculations have been pivotal in unraveling the mechanisms of these reactions. While specific studies on gold-catalyzed reactions of this compound are not readily found, the general principles derived from studies on other α,β-unsaturated carbonyl compounds are applicable. Gold catalysts are known to act as soft Lewis acids, activating the alkyne or allene (B1206475) functionality towards nucleophilic attack. DFT can be used to model the coordination of the gold catalyst to the substrate, the subsequent nucleophilic attack, and any downstream transformations. These calculations can help to identify the active catalytic species, the rate-determining step, and the factors controlling regioselectivity and stereoselectivity.

Transition State Analysis and Enantioselectivity Prediction

The prediction of enantioselectivity is a major goal of computational organic chemistry. By accurately modeling the transition states for the formation of different enantiomers, it is possible to predict the enantiomeric excess (ee) of a reaction. This is typically done by calculating the difference in the Gibbs free energy of the diastereomeric transition states (ΔΔG‡). The predicted ee can then be compared with experimental results to validate the computational model.

For a hypothetical asymmetric reaction involving this compound, the following table illustrates how computational data can be used to predict enantioselectivity:

| Transition State | Relative Gibbs Free Energy (kcal/mol) | Predicted Product Ratio (R:S) | Predicted Enantiomeric Excess (% ee) |

| TS-(R) | 0 | - | - |

| TS-(S) | ΔΔG‡ | exp(-ΔΔG‡/RT) | ((Ratio - 1)/(Ratio + 1)) * 100 |

Note: R is the gas constant and T is the temperature in Kelvin. The accuracy of the prediction depends on the level of theory and the conformational sampling of the transition states.

Stereochemical Control in Asymmetric Transformations

In asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral molecule. Computational studies are crucial for elucidating the origin of stereoselectivity by calculating the energy profiles of reaction pathways leading to different stereoisomers. The stereochemical outcome is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. A lower energy barrier for one pathway means that the corresponding stereoisomer will be formed preferentially.

A key area of investigation is the asymmetric addition to the carbon-carbon double bond of enones. For instance, in the nickel-catalyzed asymmetric addition of styrenes to imines, DFT calculations have been employed to understand the role of chiral spiro phosphine ligands in controlling the stereochemical outcome. acs.orgacs.org Computational models reveal that the enantioselectivity is determined during the oxidative cyclization step. acs.orgacs.org The chiral ligand creates a well-defined, deep chiral pocket around the nickel catalyst. acs.org This environment forces the substrates to approach in a specific orientation to minimize steric repulsion.

Calculations show that the transition state (TS1) leading to the major enantiomer is significantly lower in energy than the transition state (TS2) leading to the minor enantiomer. acs.orgacs.org This energy difference arises from steric repulsion between the phenyl group of the imine and a substituent on the chiral ligand in the disfavored transition state (TS2). acs.org By quantifying these energy differences, computational chemistry can accurately predict the enantiomeric excess (ee) of the reaction, which often aligns closely with experimental results. acs.org

| Transition State | Description | Calculated Relative Free Energy (ΔΔG‡) (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| TS1 | Favored pathway leading to the major enantiomer | 0.0 | Major Product |

| TS2 | Disfavored pathway leading to the minor enantiomer | 3.4 | Minor Product |

Analytical Methodologies for Structural and Mechanistic Elucidation in α,β Unsaturated Carbonyl Chemistry

Spectroscopic Techniques for Structural Characterization in Synthetic Research

Spectroscopic techniques are indispensable tools in synthetic chemistry for the unambiguous identification and structural elucidation of newly synthesized compounds. Each method provides unique information about the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For an α,β-unsaturated ketone like 3-Methylbut-1-en-1-one, ¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The vinyl protons would appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the carbonyl group and the double bond. The coupling constant between these protons would indicate their stereochemical relationship. The protons of the methyl groups would appear further upfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon is highly deshielded and would appear significantly downfield, typically in the range of 190-220 ppm. The olefinic carbons would resonate in the region of 120-150 ppm. The chemical shifts of the methyl carbons would be observed at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~195 |

| C2 | ~6.0-6.5 (d) | ~130-140 |

| C3 | ~6.5-7.0 (d) | ~140-150 |

| C4 | ~2.8-3.2 (sept) | ~30-40 |

| C5, C6 | ~1.1-1.3 (d) | ~20-25 |

Note: These are predicted values and may vary based on solvent and other experimental conditions. 'd' denotes a doublet and 'sept' denotes a septet.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation.

For this compound (C₅H₈O, molecular weight: 84.12 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 84. The fragmentation of α,β-unsaturated ketones is characterized by several typical pathways, including α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a γ-hydrogen is available.

Common fragmentation patterns for α,β-unsaturated ketones include the loss of an alkyl radical or a CO molecule. For this compound, prominent fragments might be observed from the loss of a methyl radical (M-15, m/z 69) or an isopropyl radical (M-43, m/z 41). Cleavage of the C-CO bond can also occur. The study of these fragmentation patterns helps to piece together the structure of the molecule. nih.govresearchgate.netresearchgate.net

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 84 | [C₅H₈O]⁺ (Molecular Ion) |

| 69 | [C₄H₅O]⁺ (Loss of CH₃) |

| 55 | [C₃H₃O]⁺ (Loss of C₂H₅) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

| 41 | [C₃H₅]⁺ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The C=O stretch of a ketone is a very strong and sharp absorption, making it easily identifiable. For α,β-unsaturated ketones, the C=O stretching frequency is lowered due to conjugation, typically appearing in the range of 1665-1685 cm⁻¹. This is lower than the 1715 cm⁻¹ observed for saturated aliphatic ketones. libretexts.org The C=C double bond stretch in conjugation with the carbonyl group gives a moderate absorption around 1600-1640 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (conjugated ketone) | 1665-1685 | Strong |

| C=C (conjugated alkene) | 1600-1640 | Medium |

| C-H (sp² hybridized) | 3010-3100 | Medium |

| C-H (sp³ hybridized) | 2850-2960 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated π-systems in a molecule. α,β-Unsaturated carbonyl compounds exhibit characteristic UV absorptions corresponding to π → π* and n → π* electronic transitions. The π → π* transition is typically strong and occurs at a shorter wavelength than the weaker n → π* transition.

The position of the λmax (wavelength of maximum absorbance) for the π → π* transition in enones can be predicted using the Woodward-Fieser rules. jove.comegyankosh.ac.in For an acyclic α,β-unsaturated ketone, the base value is 215 nm. Substituents on the double bond cause a bathochromic shift (a shift to longer wavelength). For this compound, which has a methyl group at the β-position, an increment of +12 nm would be added to the base value.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~227 | High (~10,000) |

| n → π | ~310-330 | Low (~10-100) |

Kinetic Studies for Reaction Rate Determination

Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other reaction conditions. For reactions involving α,β-unsaturated carbonyl compounds, such as Michael additions, kinetic analysis is crucial for determining the reactivity and elucidating the reaction pathway. ku.dknih.gov

Many reactions of α,β-unsaturated carbonyl compounds, particularly Michael additions, follow second-order kinetics, where the rate is proportional to the concentration of both the electrophile (the enone) and the nucleophile. chegg.com The rate law for such a reaction can be expressed as:

Rate = k₂[Enone][Nucleophile]

The second-order rate constant, k₂, is a measure of the intrinsic reactivity of the substrates. It can be determined experimentally by monitoring the change in concentration of a reactant or product over time. This is often achieved using spectroscopic methods, such as UV-Vis or NMR spectroscopy. By plotting the appropriate function of concentration against time, a linear relationship can be obtained, the slope of which is related to the rate constant.

The reactivity of different α,β-unsaturated carbonyl compounds can be compared by their k₂ values for a reaction with a standard nucleophile. Factors such as the substitution pattern on the enone can significantly influence the rate of reaction.

Table 5: Representative Second-Order Rate Constants for the Michael Addition of Thiols to Various α,β-Unsaturated Carbonyl Compounds

| α,β-Unsaturated Carbonyl | Nucleophile | k₂ (M⁻¹s⁻¹) |

| Acrolein | Glutathione | 186 |

| Crotonaldehyde | Glutathione | 1.59 |

| Cyclopentenone | Glutathione | 0.52 |

| Dimethylfumarate | N-Ac-Cys | 0.72 |

Data sourced from a study on the kinetic assessment of Michael addition reactions and is intended to be representative. researchgate.net

Application of Linear Free Energy Relationships (e.g., Mayr-Patz Equation)

In the field of physical organic chemistry, Linear Free Energy Relationships (LFERs) serve as powerful tools for elucidating reaction mechanisms and quantifying reactivity. ic.ac.uknih.gov Among these, the Mayr-Patz equation has emerged as a comprehensive framework for understanding and predicting the rates of polar organic reactions. princeton.edu This relationship is particularly insightful in the study of α,β-unsaturated carbonyl compounds, a class of molecules that includes this compound.

The Mayr-Patz equation is expressed as:

log k = sN( N + E ) uni-muenchen.de

where:

k is the second-order rate constant of the reaction.

sN is a nucleophile-specific sensitivity parameter. nih.gov

N is the nucleophilicity parameter of the nucleophile. nih.gov

E is the electrophilicity parameter of the electrophile. uni-muenchen.de

This equation elegantly separates the contributions of the nucleophile and the electrophile to the reaction rate. The electrophilicity parameter (E) provides a quantitative measure of a compound's electron-accepting ability. For α,β-unsaturated carbonyl compounds like this compound, the electrophilic character is a key determinant of their reactivity towards nucleophiles.

A comprehensive search of the scientific literature and reactivity databases, including Mayr's database of reactivity parameters, did not yield specific experimental data for the electrophilicity parameter (E) of this compound. lmu.de However, the principles of the Mayr-Patz equation can be illustrated by examining the reactivity of analogous α,β-unsaturated ketones.

The electrophilicity of α,β-unsaturated carbonyl compounds is influenced by the substituents on the double bond and the carbonyl group. Electron-withdrawing groups tend to increase the electrophilicity, while electron-donating groups have the opposite effect. For instance, the electrophilicity parameters for a range of cyclic enones have been determined, providing valuable insights into their reactivity trends. researchgate.netrsc.orgrsc.org

To illustrate how the Mayr-Patz equation is applied, consider the hypothetical reaction of this compound with a series of reference nucleophiles for which the N and sN parameters are known. By measuring the second-order rate constants (k) for these reactions, the electrophilicity parameter (E) for this compound could be determined.

Hypothetical Data for the Determination of the Electrophilicity Parameter (E) of this compound (Note: The following data is for illustrative purposes only and is not based on experimental results for this compound.)

| Reference Nucleophile | N | sN | Hypothetical log k (M⁻¹s⁻¹) |

| Nucleophile A | 5.0 | 0.9 | -10.35 |

| Nucleophile B | 7.5 | 0.8 | -9.2 |

| Nucleophile C | 10.0 | 0.7 | -8.05 |

From a plot of log k versus the known parameters of the reference nucleophiles, the electrophilicity parameter (E) for this compound could be extracted. Such a determination would allow for the prediction of its reaction rates with a wide array of other nucleophiles.

The application of the Mayr-Patz equation extends beyond predicting reaction rates. It provides a quantitative basis for comparing the reactivity of different α,β-unsaturated carbonyl compounds and for understanding how structural modifications impact their electrophilicity. While specific data for this compound is currently unavailable, the established framework of the Mayr-Patz equation provides a clear roadmap for future kinetic studies to quantitatively characterize its reactivity profile.

Emerging Research Directions and Applications in α,β Unsaturated Carbonyl Compound Chemistry

Development of Novel Catalytic Systems for α,β-Unsaturated Carbonyl Transformations

The development of innovative catalytic systems is paramount to enhancing the efficiency and selectivity of reactions involving α,β-unsaturated carbonyl compounds. Research in this area is broadly categorized into metal-based catalysis and organocatalysis, with a growing emphasis on asymmetric transformations.

Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of enones. Chiral amines, for instance, are widely used to activate enones towards various nucleophilic additions. One notable advancement is the use of boronate-amine complexes as chiral hydroxide (B78521) synthons in an unprecedented organocatalytic, enantioselective oxy-Michael addition to γ/δ-hydroxy-α,β-enones. nih.gov In this system, a chiral amine catalyst complexes with a boronic acid hemiester formed in situ, creating a chiral environment that directs the conjugate addition. nih.gov Similarly, chiral primary amines derived from cinchona alkaloids have been shown to catalyze the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes with high diastereo- and enantioselectivity, ensuring exclusive γ-site selectivity. nih.gov Bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the enone, have also proven effective. For example, a chiral thiourea-based catalyst has been successfully employed in the aza-Michael reaction of various alkyl vinyl ketones, providing a complementary scope to existing metal-based methods. nih.gov

Metal-based catalysis continues to offer robust solutions for α,β-unsaturated carbonyl transformations. Ruthenium-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones has been developed for the enantioselective synthesis of chiral α-substituted secondary alcohols. nih.gov This process proceeds via a hydrogenation/isomerization cascade, where the final stereoselectivity is controlled by a dynamic kinetic resolution process. nih.gov Nickel catalysis has also seen significant advancements. A reductive nickel-catalyzed cross-coupling between vinyl triflates and acid fluorides has been developed to synthesize enones, representing the first reductive acylation of vinyl electrophiles. rsc.org More recently, a nickel-catalyzed cross-dehydrogenative coupling (CDC) between aldehydes and alkenes has been reported for the synthesis of skipped enones, which proceeds via a radical-based mechanism involving hydrogen atom transfer (HAT). nih.gov

A newer area of exploration involves the use of frustrated Lewis pairs (FLPs) for metal-free asymmetric hydrogenations. An FLP comprising a chiral oxazoline (B21484) and an achiral borane (B79455) has been successfully used to catalyze the hydrogenation of acyclic α,β-unsaturated ketones, furnishing a range of optically active α-substituted ketones. pressbooks.pub

| Catalytic System | Transformation | Key Features | Reference |

|---|---|---|---|

| Organocatalysis (Chiral Amine/Boronic Acid) | Oxy-Michael Addition | Asymmetric conjugate addition using a chiral hydroxide surrogate. | nih.gov |

| Ru-Catalysis | Asymmetric Hydrogenation | Hydrogenation/isomerization cascade for chiral secondary alcohols. | nih.gov |

| Organocatalysis (Chiral Primary Amine) | Vinylogous Michael Addition | Complete γ-site selectivity and high stereocontrol. | nih.gov |

| Frustrated Lewis Pairs (FLP) | Asymmetric Hydrogenation | Metal-free approach for optically active α-substituted ketones. | pressbooks.pub |

| Nickel Catalysis | Reductive Acylation | First cross-electrophile reaction of acid fluorides for enone synthesis. | rsc.org |

Derivatization Strategies and Complex Molecule Synthesis

The rich reactivity of α,β-unsaturated ketones makes them invaluable precursors for the synthesis of more complex molecular architectures, including various heterocyclic systems and analogues of biologically relevant molecules.

Annulation and Heterocycle Formation from α,β-Unsaturated Ketones

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of synthetic chemistry. α,β-Unsaturated ketones are excellent substrates for such transformations, leading to a wide array of heterocyclic compounds.

Pyridine (B92270) Synthesis: The Kröhnke pyridine synthesis is a classic example where α,β-unsaturated carbonyl compounds react with α-pyridinium methyl ketone salts in the presence of a nitrogen source (like ammonia) to form highly substituted pyridines. nih.gov The reaction proceeds through a Michael addition followed by intramolecular condensation and aromatization. nih.gov More modern approaches include a copper-catalyzed cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, which proceeds via a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield the pyridine ring. nih.gov

Pyrimidine (B1678525) Synthesis: Pyrimidines can be synthesized from α,β-unsaturated ketones through condensation reactions with N-C-N containing compounds like amidines, urea, or guanidines. organic-chemistry.org For example, trifluoromethylated pyrimidines have been prepared from trifluorinated 2-bromoenones and amidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade. researchgate.net Another strategy involves the reaction of enaminones, which can be derived from α,β-unsaturated ketones, with various reagents to construct the pyrimidine core. nih.gov